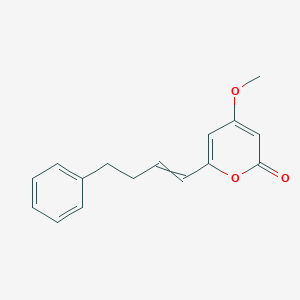
4-Methoxy-6-(4-phenylbut-1-en-1-yl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-6-(4-phenylbut-1-en-1-yl)-2H-pyran-2-one is an organic compound that belongs to the class of pyranones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(4-phenylbut-1-en-1-yl)-2H-pyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a methoxy-substituted pyranone with a phenylbutenyl derivative in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specific solvents, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-6-(4-phenylbut-1-en-1-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions may involve the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the production of pharmaceuticals or other chemical products.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-6-(4-phenylbut-1-en-1-yl)-2H-pyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2H-pyran-2-one: A simpler pyranone derivative.
6-Phenyl-2H-pyran-2-one: Another pyranone with a phenyl group.
Uniqueness
4-Methoxy-6-(4-phenylbut-1-en-1-yl)-2H-pyran-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyranone derivatives.
Conclusion
This compound is a compound of interest in various scientific fields
For detailed and specific information, consulting scientific literature and databases is recommended
Propiedades
Número CAS |
60427-95-4 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
4-methoxy-6-(4-phenylbut-1-enyl)pyran-2-one |
InChI |
InChI=1S/C16H16O3/c1-18-15-11-14(19-16(17)12-15)10-6-5-9-13-7-3-2-4-8-13/h2-4,6-8,10-12H,5,9H2,1H3 |
Clave InChI |
IREFHVYQEVXTGZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)OC(=C1)C=CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


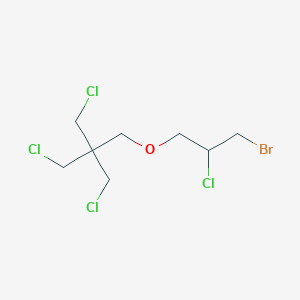
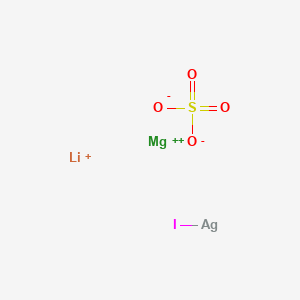
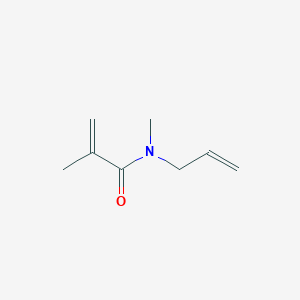
![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)
silane](/img/structure/B14611095.png)
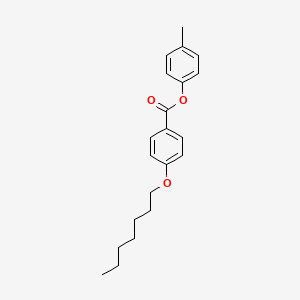
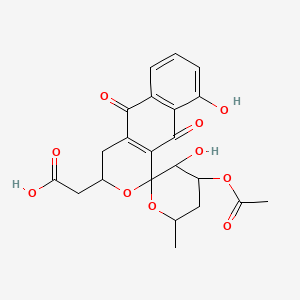
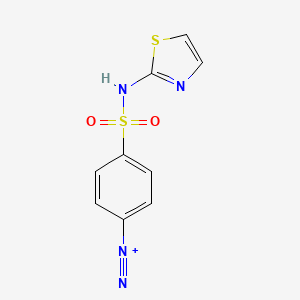

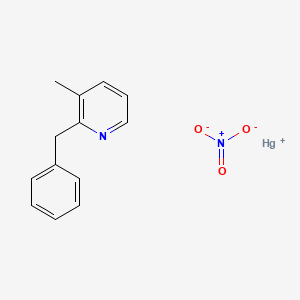
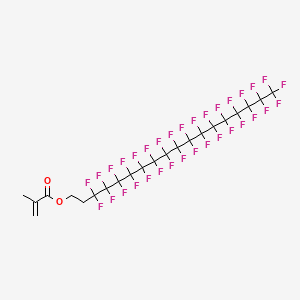
![1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B14611126.png)
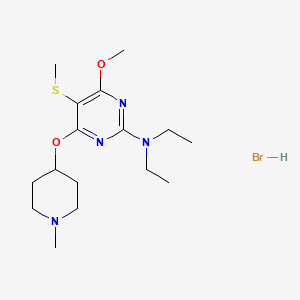
![Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-](/img/structure/B14611138.png)
